1-Bromo-3-(4-methoxyphenyl)propan-2-one
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Overview
Description
1-Bromo-3-(4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2. It is a brominated ketone that features a methoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(4-methoxyphenyl)propan-2-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Carried out in aqueous or mixed solvent systems under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces 1-bromo-3-(4-methoxyphenyl)propan-2-ol.
Oxidation: Results in 1-bromo-3-(4-methoxyphenyl)propanoic acid.
Scientific Research Applications
1-Bromo-3-(4-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 3-Bromo-1-(4-bromophenyl)propan-1-one
- 4-Methoxypropiophenone
Comparison: 1-Bromo-3-(4-methoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2-Bromo-1-(4-methoxyphenyl)propan-1-one, it has a different position of the bromine atom, leading to distinct chemical behavior.
Properties
IUPAC Name |
1-bromo-3-(4-methoxyphenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBKVIQJWFVXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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